Desmethoxy Iopromide
Overview
Description
Desmethoxy Iopromide is a derivative of iopromide, an iodinated contrast agent commonly used in medical imaging. It is known for its high iodine content, which makes it effective in enhancing the contrast of images in radiographic procedures. This compound is specifically designed to be less persistent in the environment compared to its parent compound, iopromide .
Mechanism of Action
Target of Action
Desmethoxy Iopromide, a derivative of Iopromide , primarily targets blood vessels . It functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs .
Mode of Action
This compound, similar to Iopromide, is a nonionic iodinated, water-soluble, radiographic contrast medium . It opacifies vessels in its path of flow, allowing for radiographic visualization of internal structures . This opacification of blood vessels enables the differentiation of these structures in radiographic imaging procedures .
Biochemical Pathways
It’s known that iodinated contrast media like iopromide can remain unchanged or be transformed into different by-products in complex physical, chemical, and biological processes
Pharmacokinetics
Iopromide exhibits first-order kinetics, with a distribution volume (vdss) of 16 l . It is excreted predominantly via the urine, with 97% excreted as unchanged drug . The main elimination phase half-life is 2 hours, and the terminal phase half-life is 6.2 hours . These properties likely influence the bioavailability of this compound, but specific studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the opacification of blood vessels, which allows for enhanced radiographic visualization of internal structures . This enhanced visualization can aid in the diagnosis and monitoring of various medical conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, iodinated contrast media like Iopromide can be transformed into different by-products in various environmental conditions . These transformations could potentially affect the action and efficacy of this compound. Furthermore, the storage conditions of this compound can impact its stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Desmethoxy Iopromide are not well-studied. It is known that Iopromide, the parent compound from which this compound is derived, interacts with various biomolecules in the body. Iopromide is a nonionic, monomeric contrast medium that exhibits low osmolality and viscosity in aqueous solutions of high concentrations
Cellular Effects
It is known that Iopromide, the parent compound, can have several serious adverse effects, including cardiac events, thromboembolism, and hypersensitivity reactions
Molecular Mechanism
It is known that Iopromide, the parent compound, functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs
Temporal Effects in Laboratory Settings
It is known that Iopromide, the parent compound, can cause several serious adverse effects
Dosage Effects in Animal Models
It is known that Iopromide, the parent compound, can cause several serious adverse effects
Metabolic Pathways
It is known that Iopromide, the parent compound, is a nonionic iodinated, water-soluble, radiographic contrast medium
Transport and Distribution
It is known that Iopromide, the parent compound, is a nonionic iodinated, water-soluble, radiographic contrast medium
Subcellular Localization
It is known that Iopromide, the parent compound, is a nonionic iodinated, water-soluble, radiographic contrast medium
Preparation Methods
Desmethoxy Iopromide is synthesized through a demethoxylation reaction of iopromide. The process involves reacting iopromide with iodoethane under alkaline conditions to remove the methoxy group, resulting in this compound . Industrial production methods focus on optimizing yield and purity, often involving crystallization steps to remove impurities .
Chemical Reactions Analysis
Desmethoxy Iopromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of iodinated by-products.
Reduction: Reduction reactions can modify the iodine atoms, potentially altering the compound’s imaging properties.
Substitution: Substitution reactions, particularly involving the iodine atoms, can lead to the formation of different iodinated derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Desmethoxy Iopromide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of iodinated contrast agents in various chemical reactions.
Biology: Researchers use it to investigate the biological effects of iodinated compounds, particularly their interactions with biological tissues.
Medicine: It serves as a contrast agent in radiographic imaging, helping to visualize internal structures in the body.
Industry: This compound is used in the development of new imaging agents and in environmental studies to understand the fate of iodinated compounds in wastewater
Comparison with Similar Compounds
Desmethoxy Iopromide is compared with other iodinated contrast agents such as:
Iopromide: The parent compound, known for its high iodine content and effectiveness in imaging.
Iohexol: Another non-ionic, water-soluble contrast agent with similar imaging properties.
Iopamidol: Known for its low osmolality and reduced risk of adverse reactions.
Iomeprol: Used for its high imaging quality and safety profile
This compound is unique in its reduced environmental persistence and specific chemical properties that make it suitable for various research and medical applications .
Biological Activity
Desmethoxy Iopromide, a derivative of Iopromide, is an iodinated contrast agent primarily used in medical imaging. Understanding its biological activity is crucial for evaluating its safety and efficacy in clinical applications. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, metabolic pathways, and environmental impact.
Overview of this compound
This compound is characterized by its molecular structure, which includes three iodine atoms that enhance radiopacity. Its chemical formula is with a molecular weight of approximately 794.13 g/mol . The compound's unique structure contributes to its effectiveness as a contrast agent while also presenting potential biological interactions that warrant investigation.
Pharmacological Properties
Mechanism of Action:
this compound functions primarily by increasing the contrast between vascular structures and surrounding tissues during imaging procedures. It achieves this through the absorption of X-rays due to the high atomic number of iodine.
Pharmacokinetics:
The pharmacokinetic profile of this compound indicates that it is rapidly distributed in the bloodstream following administration. Studies suggest that it is primarily eliminated through renal pathways, with a significant portion excreted unchanged .
Metabolic Pathways
Biotransformation:
Research has shown that this compound undergoes biotransformation in both human and environmental systems. The compound is metabolized by hepatic enzymes, leading to various metabolites that may exhibit different biological activities. For instance, studies have identified specific microbial pathways involved in the degradation of iodinated contrast media, including this compound .
Environmental Impact:
The environmental fate of this compound has been a subject of concern due to its persistence in wastewater systems. Investigations reveal that microbial degradation plays a significant role in reducing its concentration in aquatic environments .
Case Study 1: Pharmacokinetics and Safety Profile
A clinical study evaluated the pharmacokinetics and safety profile of this compound in patients undergoing imaging procedures. Results indicated that the compound was well-tolerated with minimal adverse effects reported. The elimination half-life was approximately 2 hours, supporting its rapid clearance from the body .
Case Study 2: Environmental Persistence
A study focused on the degradation of iodinated contrast agents in wastewater treatment systems found that this compound exhibited moderate persistence. The research highlighted the importance of optimizing treatment processes to enhance the removal efficiency of such compounds from effluents .
Data Table: Summary of Biological Activity
Parameter | This compound |
---|---|
Molecular Formula | C₁₈H₂₁I₃N₃O₈ |
Molecular Weight | 794.13 g/mol |
Elimination Half-Life | ~2 hours |
Primary Excretion Route | Renal (unchanged) |
Metabolites Identified | Various (dependent on conditions) |
Environmental Persistence | Moderate |
Properties
IUPAC Name |
5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22I3N3O7/c1-7(26)22-15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)23(2)4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSPRUWTHXRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22I3N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675800 | |
Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-28-2 | |
Record name | Desmethoxy iopromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHOXY IOPROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY2MH36MHP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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